2-(Undecyloxy)ethanol

Übersicht

Beschreibung

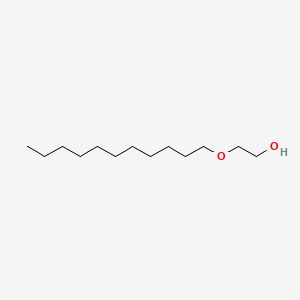

2-(Undecyloxy)ethanol is an organic compound with the molecular formula C13H28O2. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its low surface tension and excellent emulsifying properties, making it useful in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Undecyloxy)ethanol involves the reaction of 1-bromoundecane with ethylene oxide. The reaction proceeds as follows:

Reactants: 1-bromoundecane and ethylene oxide.

Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide.

Procedure: 1-bromoundecane is reacted with ethylene oxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves:

Large-scale Reactors: Utilizing large reactors to handle the reactants.

Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.

Purification: The product is purified through distillation or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Byproduct Formation and Mitigation

A major side reaction is the formation of a dimer via double etherification. This is suppressed by:

-

Using excess ethylene glycol (120 eq.) to shift equilibrium toward the monoether product.

-

Employing phase transfer catalysts to enhance reaction efficiency .

Example Reaction Outcome (Patent Method):

| Component | Quantity (%) |

|---|---|

| 2-(Undecyloxy)ethanol | 96.0 |

| Dimer byproduct | 0.2 |

| Unreacted starting material | 3.8 |

Esterification

The –OH group reacts with acyl chlorides or anhydrides to form esters. For example:

No experimental data exists for this compound, but similar ethoxylated alcohols show reactivity under standard esterification conditions .

Substitution Reactions

The terminal –OH group can participate in nucleophilic substitutions. For instance, reaction with SOCl₂ converts it to a chloro derivative:

Spectroscopic Data

Post-synthesis characterization (patent method ):

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26–1.57 (m, 18H, CH₂), 3.47–3.76 (m, 6H, –OCH₂CH₂O–).

-

Purity: 97.5% (GC analysis).

Thermal Stability

Stable under synthesis conditions (100°C), but prolonged heating may degrade the ether linkage.

Industrial and Research Implications

-

Scalability: The patent method achieves 83% yield with minimal byproducts, making it suitable for mass production .

-

Nematicidal Activity: Structural analogs (e.g., 2-(1-undecyloxy)-1-ethanol) show LC₉₀ values of 13.30 mg/L against pine wood nematodes, comparable to commercial agents like abamectin .

Wissenschaftliche Forschungsanwendungen

Entomological Applications

One of the most prominent applications of 2-(undecyloxy)ethanol is its role as a pheromone in certain species of longhorned beetles, particularly Monochamus sutor. Research has shown that this compound serves as a major component of the male-produced aggregation pheromone, attracting both male and female beetles during mating seasons. This attraction has been confirmed through gas chromatography and electroantennography studies, highlighting its effectiveness in trapping tests conducted across various countries including Spain and Sweden .

Case Study: Monitoring Pine Wilt Disease

The significance of this compound extends to its potential use in monitoring and controlling pine wilt disease, caused by the nematode Bursaphelenchus xylophilus. Traps baited with this compound have been proposed as effective tools for managing beetle populations that act as vectors for this disease. The integration of this compound with other pheromones has shown increased trapping efficiency, suggesting a promising avenue for pest management strategies .

Agricultural Applications

In addition to its entomological uses, this compound is being explored for its nematicidal properties . Studies indicate that it exhibits significant toxicity against nematodes at certain concentrations, making it a candidate for agricultural pest control. For instance, homologues of this compound demonstrated effective nematicidal activity comparable to established treatments like abamectin .

Chemical Synthesis and Industrial Applications

From an industrial perspective, this compound serves as an important intermediate in the synthesis of surfactants and emulsifiers . Its amphiphilic nature allows it to lower surface tension in liquids, which is crucial in formulations for detergents and personal care products. Ethoxylation processes can convert it into nonionic surfactants widely used in various cleaning applications .

Summary Table: Applications of this compound

Wirkmechanismus

The mechanism of action of 2-(Undecyloxy)ethanol involves its interaction with specific molecular targets:

Pheromone Activity: In insects like Monochamus sutor, it acts as an aggregation pheromone, attracting both male and female beetles.

Emulsifying Properties: Its ability to reduce surface tension and form stable emulsions is due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene glycol monodecyl ether: Similar in structure but with a shorter alkyl chain.

Ethylene glycol monohexyl ether: Another similar compound with an even shorter alkyl chain.

Uniqueness

2-(Undecyloxy)ethanol stands out due to its longer alkyl chain, which enhances its emulsifying properties and makes it more effective in certain applications compared to its shorter-chain counterparts .

Biologische Aktivität

2-(Undecyloxy)ethanol, also known as monochamol, is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of entomology and nematology. This article explores the compound's biological activity, focusing on its antimicrobial properties, pheromonal functions, and nematicidal effects.

Chemical Structure and Properties

This compound is an aliphatic ether characterized by a long undecyloxy chain. Its molecular formula is CHO, and it possesses unique properties due to its hydrophobic alkyl chain combined with a hydrophilic alcohol group.

Pheromonal Activity

This compound has been identified as a key component of aggregation pheromones in various beetle species:

- Attraction to Monochamus sutor : Field tests revealed that both male and female M. sutor beetles were attracted to traps baited with this compound. This suggests its role as a male-produced aggregation pheromone, which could be pivotal in monitoring pest populations related to pine wilt disease .

Nematicidal Activity

The compound has also been studied for its potential as a nematicide:

- Efficacy against Bursaphelenchus xylophilus : In laboratory settings, this compound demonstrated significant nematicidal activity. A study reported that homologues of 2-(undecyloxy)-1-ethanol showed 100% mortality of the pine wood nematode at concentrations as low as 100 mg/L .

Table 1: Nematicidal Activity of this compound and Related Compounds

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| This compound | 100 | 100 |

| COEtOH | 100 | 100 |

| Abamectin | 12.53 | ~100 |

| COEtOH | 100 | <40 |

Case Studies and Research Findings

- Field Testing : In Spain and Sweden, traps baited with blends of pheromones including this compound significantly increased captures of M. sutor compared to controls without this compound .

- Laboratory Assessments : A study comparing the nematicidal effects of various aliphatic ethers found that those with carbon chains around eleven exhibited the highest toxicity against Bursaphelenchus xylophilus .

- Synthesis and Purity : The synthesis process for producing high-purity this compound involves reacting ethylene glycol with 1-bromoundecane using sodium metal as a catalyst, yielding a product with over 97% purity .

Eigenschaften

IUPAC Name |

2-undecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGMPDXSPSCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34398-01-1 | |

| Record name | Polyethylene glycol undecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34398-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3058662 | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hazy liquid with a mild odor; [Air Products MSDS] | |

| Record name | Polyethylene glycol (5) undecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38471-47-5, 34398-01-1 | |

| Record name | Undecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-undecyl- omega -hydroxy- (CAS# 34398-01-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Z032IC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.